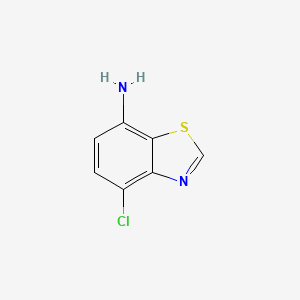

7-Benzothiazolamine, 4-chloro-

Description

Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Chemical Synthesis and Materials Science

The benzothiazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in chemistry. researchgate.net This arrangement of nitrogen and sulfur atoms within the heterocyclic ring imparts unique chemical properties that have been exploited across a wide array of scientific and industrial applications. mdpi.com Originally identified in natural products from both marine and terrestrial sources, the benzothiazole ring system has demonstrated remarkable versatility. mdpi.comnih.gov

In materials science, benzothiazole derivatives are utilized as vulcanization accelerators in rubber production, as antioxidants, and as components in the development of fluorescent materials, imaging reagents, and electroluminescent devices. mdpi.comnih.gov However, its most profound impact has been in the realm of medicinal chemistry. The benzothiazole nucleus is a common feature in a multitude of compounds exhibiting a broad spectrum of biological activities. researchgate.netsemanticscholar.org Researchers have successfully synthesized derivatives with potential applications as antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral agents. mdpi.comsemanticscholar.org

Table 1: Reported Biological Activities of Benzothiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Antimicrobial | mdpi.comsemanticscholar.org |

| Anti-inflammatory | mdpi.comsemanticscholar.org |

| Anticonvulsant | mdpi.comsemanticscholar.org |

| Anticancer | mdpi.comsemanticscholar.org |

| Antiviral | mdpi.com |

| Anthelmintic | mdpi.com |

| Antidiabetic | mdpi.com |

| Antioxidant | mdpi.com |

Overview of Substituted Benzothiazolamines as Key Building Blocks in Advanced Organic Synthesis

Within the broader family of benzothiazoles, substituted aminobenzothiazoles are particularly valued as key building blocks and synthetic intermediates. researchgate.net The amino group provides a reactive handle for further chemical modification, allowing for the construction of more complex molecular architectures. semanticscholar.org The development of synthetic pathways to create structurally diverse 2-aminobenzothiazole (B30445) libraries is an active area of research, driven by the quest for new therapeutic agents. nih.gov

The synthesis of these compounds can be achieved through various methods. Classical approaches often involve the oxidative cyclization of precursors like 2-aminothiophenols or the reaction of substituted anilines with thiocyanates. nih.govresearchgate.net More modern methods include transition metal-catalyzed reactions, such as copper- or palladium-catalyzed intramolecular C-S bond formation, which offer efficient routes to 2-aminobenzothiazoles. mdpi.com These synthetic strategies enable chemists to introduce a wide variety of substituents onto the benzothiazole core, systematically altering the molecule's steric and electronic properties to fine-tune its biological activity. semanticscholar.org For instance, N-acylated 2-aminobenzothiazoles have been synthesized and investigated for various biological activities, demonstrating the utility of the amino group as a point for derivatization. semanticscholar.org

Historical Context of 4-Chloro-2-aminobenzothiazole within Benzothiazole Chemistry Research

The exploration of halogenated benzothiazole derivatives has a long history, driven by the understanding that halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. A notable example from early research is 2-amino-4-chlorobenzothiazole. In the mid-20th century, this specific isomer was synthesized by researchers P.N. Bhargava and K.A. Jose, who subsequently investigated its potential as a local anaesthetic agent. This early work highlights the long-standing interest in how different substitution patterns on the benzothiazole ring system can give rise to valuable biological activities.

Conventional Synthetic Routes to 4-Chloro-2-aminobenzothiazole

Conventional methods for the synthesis of the 4-chloro-2-aminobenzothiazole backbone have been foundational in heterocyclic chemistry. These routes often involve multi-step processes and the use of classical reagents.

The cyclization of o-aminothiophenol and its derivatives is a cornerstone for the formation of the benzothiazole ring system. For the synthesis of 4-chloro substituted benzothiazoles, the key starting material is 2-amino-3-chlorothiophenol. This precursor contains the necessary arrangement of functional groups—an amino group and a thiol group ortho to each other on a chlorinated benzene ring—which allows for the construction of the fused thiazole ring.

The general mechanism involves the reaction of the o-aminothiophenol derivative with a reagent that provides the C2 carbon of the thiazole ring. For the synthesis of 2-aminobenzothiazoles, this reagent is typically cyanogen bromide or a related cyano-containing compound, which reacts with the sulfur and nitrogen atoms to form the final heterocyclic product. A notable method involves the hydrosilane-promoted cyclization of 2-aminothiophenols using carbon dioxide, and 2-amino-4-chlorothiophenol has been identified as a substrate in such reactions, highlighting a pathway to the 4-chlorobenzothiazole core structure rsc.org.

Condensation-cyclization reactions represent a highly versatile method for synthesizing 2-substituted benzothiazoles. This approach typically involves a one-pot reaction between an o-aminothiophenol derivative and a compound containing a carbonyl group, such as an aldehyde, ketone, or carboxylic acid derivative mdpi.com. The reaction proceeds through the initial formation of an intermediate, such as a Schiff base (from an aldehyde) or an amide (from a carboxylic acid), which then undergoes intramolecular cyclization to form the benzothiazole ring.

For instance, the condensation of 2-aminothiophenols with aldehydes is a widely used method that can be promoted by various catalysts or oxidizing agents mdpi.commdpi.com. While specific examples detailing the condensation of 2-amino-3-chlorothiophenol to directly yield 4-chloro-2-aminobenzothiazole are specialized, the general applicability of this method is well-documented for a wide range of substituted benzothiazoles.

One of the most classical and widely recognized methods for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction dntb.gov.uaresearchgate.net. This reaction involves the treatment of a substituted aniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of an oxidizing agent, typically bromine in glacial acetic acid rjpbcs.comnih.govstackexchange.com.

For the synthesis of 4-chloro-2-aminobenzothiazole, the starting material is 3-chloroaniline nih.gov. The reaction proceeds through the initial formation of a phenylthiourea intermediate, which is not isolated. Subsequent oxidative cyclization, promoted by bromine, leads to the formation of the thiazole ring through an intramolecular electrophilic substitution on the benzene ring, ortho to the amino group dntb.gov.uastackexchange.com. This method is particularly effective for anilines with electron-donating or moderately deactivating substituents. A similar process has been used to prepare compounds like 2-amino-6-fluoro-7-chlorobenzothiazole from 3-chloro-4-fluoroaniline rjpbcs.com.

| Starting Material | Reagents | Product | Reference |

| 3-Chloroaniline | 1. NH₄SCN or KSCN 2. Br₂ in Acetic Acid | 4-Chloro-2-aminobenzothiazole | dntb.gov.uarjpbcs.com |

| p-Substituted anilines | 1. KSCN 2. Bromine | 2-Amino-6-substituted benzothiazoles | rjpbcs.comstackexchange.com |

| 3-Chloro-4-fluoroaniline | 1. KSCN 2. Bromine | 2-Amino-7-chloro-6-fluorobenzothiazole | rjpbcs.com |

Advanced and Environmentally Conscious Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing methodologies that are more efficient, safer, and environmentally friendly. These strategies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

The principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 2-aminobenzothiazoles. Key strategies include the use of alternative energy sources, environmentally benign solvents, and atom-economical reactions.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating semanticscholar.orgresearchgate.netbeilstein-journals.org. The synthesis of aminothiazole derivatives under microwave conditions has been reported to be highly efficient nih.gov. For example, reacting substituted o-aminobenzene thiol with chloramine under microwave irradiation can yield substituted 2-aminobenzothiazoles within minutes researchgate.net.

Another green approach is the use of water as a reaction solvent, which is non-toxic, inexpensive, and safe. An iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water has been developed, providing an environmentally benign route to 2-aminobenzothiazoles . Such aqueous-based methods avoid the use of volatile and often toxic organic solvents.

The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency and selectivity under milder conditions. Various catalytic systems have been developed for the synthesis of 2-aminobenzothiazoles, providing alternatives to the stoichiometric use of aggressive oxidants like bromine.

Metal-catalyzed reactions have been extensively explored.

Copper catalysis: Copper iodide (CuI) has been used to catalyze the reaction between 2-bromophenyl isothiocyanate and various amines under microwave heating to produce 2-aminobenzothiazoles. This protocol is advantageous as it is free from ligands and bases researchgate.net.

Iron catalysis: As mentioned, FeCl₃ can catalyze the synthesis of 2-aminobenzothiazoles in water, offering a green and practical route .

Ruthenium and Nickel catalysis: Transition metals like ruthenium (RuCl₃) and nickel (Ni(II) salts) have been shown to be effective catalysts for the intramolecular oxidative C-H bond functionalization of N-arylthioureas to yield 2-aminobenzothiazoles. The nickel-catalyzed method is particularly attractive due to the low cost of the catalyst and mild reaction conditions nih.govorganic-chemistry.org.

Metal-free catalysis aligns well with green chemistry principles. Iodine has been used as a catalyst with molecular oxygen as the terminal oxidant in a cascade reaction of isothiocyanates with amines. This method avoids expensive and toxic transition-metal catalysts and produces water as the only byproduct organic-chemistry.org.

| Catalyst System | Reactants | Key Features | Reference |

| CuI | 2-Bromophenyl isothiocyanate, Amines | Microwave-assisted, ligand-free, base-free | researchgate.net |

| FeCl₃ | 2-Iodoaniline, Isothiocyanate | Reaction in water, environmentally benign | |

| RuCl₃ | N-Arylthioureas | Intramolecular C-S coupling | nih.govorganic-chemistry.org |

| Ni(II) salts | N-Arylthioureas | Inexpensive catalyst, mild conditions | nih.govorganic-chemistry.org |

| I₂ / O₂ | Isothiocyanatobenzenes, Amines | Metal-free, green oxidant (O₂), atom economical | organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2S |

|---|---|

Molecular Weight |

184.65 g/mol |

IUPAC Name |

4-chloro-1,3-benzothiazol-7-amine |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,9H2 |

InChI Key |

YCHUFNOHAQYZIL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1N)SC=N2)Cl |

Canonical SMILES |

C1=CC(=C2C(=C1N)SC=N2)Cl |

Origin of Product |

United States |

Derivatization Chemistry and Chemical Transformations of 4 Chloro 2 Aminobenzothiazole

Chemical Reactivity of the Benzothiazolamine Nucleus

The benzothiazole (B30560) ring system is a crucial heterocyclic motif in the development of pharmacologically active compounds. nih.gov The reactivity of the 4-chloro-2-aminobenzothiazole nucleus is characterized by the specific functionalities attached to it.

The amino group at the C-2 position of the benzothiazole ring is a primary site for nucleophilic reactions and is readily functionalized. nih.govresearchgate.net This reactivity is fundamental to the synthesis of a vast array of derivatives.

One of the most common transformations is acylation. For instance, the reaction of 2-aminobenzothiazole (B30445) derivatives with chloroacetyl chloride is a well-established method to introduce a reactive handle for further modifications. This reaction typically proceeds by treating the aminobenzothiazole with chloroacetyl chloride in a suitable solvent, often in the presence of a base like triethylamine to neutralize the HCl byproduct. This initial acylation is often the first step in a multi-step synthesis to create more complex molecules, such as thiazolidinones. The resulting N-(4-chlorobenzothiazol-2-yl)-2-chloroacetamide can then be reacted with various nucleophiles to generate a library of compounds. nih.gov

The amino group can also undergo condensation with various carbonyl compounds to form Schiff bases, a reaction that is explored in detail in section 3.2.1. researchgate.net Furthermore, it can react with isothiocyanates to yield thiourea derivatives, which can be subsequently cyclized to form other heterocyclic systems. researchgate.net

Table 1: Selected Reactions of the Amino Group at the C-2 Position

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | Chloroacetyl Chloride | N-acylated derivative | |

| 2-Aminobenzothiazole | Aromatic Aldehydes | Schiff Base (Imine) | researchgate.net |

The chlorine atom at the C-4 position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). While aryl halides are typically less reactive towards nucleophilic substitution than alkyl halides, the reactivity can be significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. ck12.orglibretexts.org In the case of 4-chloro-2-aminobenzothiazole, the heterocyclic ring system itself influences the electron density of the benzene (B151609) ring, facilitating the displacement of the chloride ion by various nucleophiles.

Kinetic studies on similar compounds, such as 4-chloro-2-nitrophenyl benzoates, show that these molecules readily undergo nucleophilic substitution with amines. researchgate.net The reaction mechanism can be either a concerted process or a stepwise addition-elimination pathway involving a Meisenheimer complex, depending on the solvent and the nucleophile's basicity. researchgate.net Although specific studies on the displacement of the 4-chloro group on 2-aminobenzothiazole are not extensively detailed in the provided results, the principles of SNAr suggest that it can be replaced by nucleophiles such as amines, alkoxides, and thiolates under appropriate conditions, especially upon activation. For example, the synthesis of various derivatives has been achieved through the substitution of a chlorine atom on a related chloroacetylated aminobenzothiazole precursor with different amines and piperazine derivatives. nih.gov

Functionalization can also be achieved through pre-functionalized starting materials. For example, derivatives with nitro or cyano groups at the C-6 position have been synthesized, which can increase the biological activity of the resulting compounds. nih.gov Synthesis of N-functionalized groups on the benzene ring is also possible starting from the corresponding nitro-derivatives, which involves protecting the 2-amino group, reducing the nitro group, and then functionalizing the newly formed amino group through reactions like acylation or sulfonylation. nih.gov

Synthesis of Schiff Base Derivatives and Analogues

Schiff bases, characterized by the azomethine (-CH=N-) group, are a significant class of compounds synthesized from 2-aminobenzothiazole derivatives. They serve as versatile ligands in coordination chemistry. alayen.edu.iqijpbs.com

The primary amino group of 4-chloro-2-aminobenzothiazole readily undergoes condensation with the carbonyl group of aldehydes and ketones to form Schiff bases (imines). researchgate.net This reaction is typically carried out by refluxing the aminobenzothiazole and the carbonyl compound in a solvent like ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid). ijpbs.commedwinpublisher.org

A wide variety of aromatic aldehydes, including substituted benzaldehydes and salicylaldehydes, have been used to synthesize a diverse range of Schiff bases from different aminobenzothiazole precursors. medwinpublishers.comresearchgate.net For instance, 2-Amino-4-chlorobenzothiazole undergoes a condensation reaction with 4-acetamidobenzaldehyde to yield a tridentate Schiff base. The general procedure involves dissolving molar equivalents of the aminobenzothiazole and the aldehyde in an alcohol, adding a few drops of acid, and refluxing the mixture for several hours. medwinpublisher.org The resulting Schiff base often precipitates upon cooling and can be purified by recrystallization. ijpbs.com

Table 2: Examples of Carbonyl Compounds Used in Schiff Base Synthesis with Aminobenzothiazoles

| Aminobenzothiazole Derivative | Carbonyl Compound | Solvent | Catalyst | Reference |

|---|---|---|---|---|

| 4,6-Difluoro-2-aminobenzothiazole | 4-Chlorobenzaldehyde | Methanol | Glacial Acetic Acid | medwinpublisher.org |

| 4,6-Difluoro-2-aminobenzothiazole | 4-(Dimethylamino)benzaldehyde | Methanol | Glacial Acetic Acid | ijpbs.com |

| Chloro substituted 2-aminobenzothiazole | Salicylaldehyde | - | Acidic condition | researchgate.net |

| 2-Aminobenzothiazole | m-Nitrobenzaldehyde | Absolute Ethanol | - | researchgate.net |

Schiff bases derived from 2-aminobenzothiazoles are excellent ligands capable of coordinating with various metal ions through the azomethine nitrogen and often other donor atoms within the ligand structure. mdpi.commedmedchem.com The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., Co(II), Ni(II), Cu(II), Cd(II), Cr(III), and Fe(III) chlorides) in a suitable solvent. mdpi.comdoaj.org

The resulting metal complexes often exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand-to-metal ratio. mdpi.comresearchgate.net For example, octahedral structures like [ML2Cl2] have been proposed for complexes with Co(II), Ni(II), Cu(II), and Cd(II), where the Schiff base ligand acts as a bidentate ligand, coordinating through both the azomethine nitrogen and the benzothiazole ring nitrogen. doaj.orgresearchgate.net The formation of the complex is confirmed by spectroscopic methods like FTIR and NMR, where shifts in the characteristic peaks of the azomethine group upon coordination with the metal ion are observed. researchgate.netmdpi.com These metal complexes are noted to sometimes possess greater biological activity than the uncomplexed Schiff base ligands. medmedchem.com

Formation of Substituted Analogues and Hybrid Molecular Scaffolds

The strategic functionalization of 4-chloro-2-aminobenzothiazole enables the creation of complex molecules with diverse structural features. This includes the integration of other heterocyclic systems, the introduction of thioether linkages, and the modification of the core structure through Mannich-type reactions.

The 2-amino group of aminobenzothiazoles is a key reactive site for the construction of fused and linked heterocyclic systems. nih.gov A common strategy involves the acylation of the 2-amino group with chloroacetyl chloride, followed by reactions with various nucleophiles to introduce new heterocyclic moieties. nih.gov For instance, derivatives of 2-amino-5-chlorobenzothiazole have been synthesized to incorporate different heterocyclic rings. One pathway involves the reaction with ethyl chloroacetate, followed by treatment with hydrazine hydrate to form a hydrazide derivative. This intermediate can then be cyclized to form 1,3,4-oxadiazole or 1,2,4-triazole rings. rdd.edu.iq

Another approach involves the reaction of 2-amino-5-chlorobenzothiazole with chloroacetic acid, which is then refluxed with ortho-phenylenediamine to yield a benzimidazole derivative. rdd.edu.iq Furthermore, Schiff bases derived from 2-aminobenzothiazoles can be used as precursors for synthesizing thiazolidinone rings by reacting them with mercaptoacetic acid. rdd.edu.iq The formation of these hybrid molecules is driven by the nucleophilicity of the amino group and its ability to participate in condensation and cyclization reactions.

The versatility of the 2-aminobenzothiazole scaffold is further demonstrated by its use in synthesizing compounds with imidazole rings. This can be achieved by treating 2-aminobenzothiazole with anhydrides like succinic or phthalic anhydride to introduce a carboxylic acid moiety, which is then reacted with o-phenylenediamine. researchgate.net

Table 1: Examples of Heterocyclic Systems Integrated with the Benzothiazole Core

| Starting Material | Reagents | Resulting Heterocycle |

|---|

Thioether functionalities can be introduced into the benzothiazole framework, often by targeting the benzene ring or substituents attached to it. One established method involves the acylation of a substituted 2-aminobenzothiazole with chloroacetyl chloride. The resulting chloroacetamide derivative can then react with various thiols to produce thioether-containing products. This approach was utilized in the synthesis of a series of compounds where a sulfanilamide motif was first introduced at the 6-position of the 2-aminobenzothiazole, followed by acylation and subsequent reaction with thiols. nih.gov

While direct thioetherification at the chloro-position of 4-chloro-2-aminobenzothiazole is less commonly detailed, the reactivity of chloro-substituted aromatics towards nucleophilic substitution with thiols is a fundamental concept in organic synthesis, suggesting the feasibility of such transformations under appropriate conditions.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, resulting in a β-amino-carbonyl compound known as a Mannich base. wikipedia.org In the context of 2-aminobenzothiazoles, the amino group can act as the amine component. The reaction of 2-alkylthio-6-aminobenzothiazoles with formaldehyde and 2-mercaptobenzothiazole (2-MBT) or its 6-nitro derivative has been shown to produce mono derivatives of Mannich bases. chempap.org The basicity of the primary amine in the 2-alkylthio-6-aminobenzothiazole influences the formation of mono versus bis derivatives. chempap.org

The steric hindrance of the reactants can selectively control the outcome of reactions between 2-aminobenzothiazoles and Mannich bases. For example, reactions with non-sterically hindered Mannich bases can lead to the formation of pyrido[2,1-b] nih.govnih.govbenzothiazoles, while bulky Mannich bases can result in nih.govnih.govbenzothiazolo[2,3-b]quinazolines. The structures of these cyclized products have been confirmed by NMR and X-ray diffraction.

Furthermore, N-heterocyclic carbene (NHC)-catalyzed Mannich/lactamization domino reactions of N-(benzothiazolyl)imines with α-chloroaldehydes provide an asymmetric route to benzothiazolo-pyrimidinones. nih.gov This reaction proceeds through the formation of an azolium enolate which then reacts with the 2-benzothiazolimine in a Mannich-type fashion, followed by intramolecular cyclization. nih.gov

Table 2: Mannich Reaction Variations with 2-Aminobenzothiazole Derivatives

| Amine Component | Aldehyde/Ketone | Active Hydrogen Compound | Product Type |

|---|---|---|---|

| 2-Alkylthio-6-aminobenzothiazole | Formaldehyde | 2-Mercaptobenzothiazole | Mono-Mannich Base |

| 2-Aminobenzothiazoles | 3-(Dimethylamino)propiophenone HCl | - | Pyrido[2,1-b] nih.govnih.govbenzothiazole |

| 2-Aminobenzothiazoles | 2-(Dimethylaminomethyl)tetralone | - | nih.govnih.govBenzothiazolo[2,3-b]quinazoline |

| N-(Benzothiazolyl)imine | α-Chloroaldehyde | - (NHC-catalyzed) | Benzothiazolo-pyrimidinone |

Halogenation is a fundamental transformation in organic chemistry that introduces halogen atoms into a molecule. libretexts.org For benzothiazole systems, halogenation can provide precursors for further derivatization through cross-coupling reactions. While the direct chlorination of 4-chloro-2-aminobenzothiazole is not extensively detailed in the provided context, general principles of aromatic halogenation apply. The electron-donating amino group would activate the benzene ring towards electrophilic substitution, although the existing chloro-substituent would also influence the regioselectivity of further halogenation.

Biocatalytic approaches to halogenation have also been explored. Vanadium-dependent haloperoxidases (VHPOs) can catalyze the halogenation of electron-rich substrates. nih.gov Specifically, a vanadium-dependent bromoperoxidase has been shown to be effective for the bromination of 2-aminothiazole. nih.gov Such enzymatic methods offer a milder alternative to traditional chemical halogenation and can provide high selectivity. nih.gov

The reactivity of halogens decreases in the order F₂ > Cl₂ > Br₂ > I₂. libretexts.org In free-radical halogenation, light or heat is often used as an initiator. youtube.com The selectivity of the reaction can depend on the halogen used, with bromination being generally more selective than chlorination. youtube.com

Design Principles for Novel Derivatives (excluding biological activity considerations)

The design of novel derivatives of 4-chloro-2-aminobenzothiazole from a synthetic chemistry perspective is guided by several key principles aimed at achieving structural diversity and complexity.

Exploitation of Key Reactive Sites: The primary amino group at the 2-position is a versatile handle for a multitude of transformations, including acylation, alkylation, diazotization, and condensation reactions. The chlorine atom at the 4-position, while relatively unreactive towards nucleophilic aromatic substitution, can be targeted under specific conditions or serve as a blocking group to direct other reactions.

Stepwise Construction of Complexity: A common design principle involves a multi-step synthetic sequence where the 2-aminobenzothiazole core is first functionalized, and then this new functionality is used to build more complex structures. For example, acylation with chloroacetyl chloride introduces a reactive electrophilic site that can be subsequently reacted with a wide range of nucleophiles to attach different molecular fragments. nih.govresearchgate.net

Regioselectivity and Stereoselectivity: In reactions where multiple outcomes are possible, the design of the synthetic route must consider factors that control regioselectivity and, where applicable, stereoselectivity. For instance, in Mannich-type reactions, the steric bulk of the reactants can be used to direct the cyclization pathway to selectively form one of several possible fused heterocyclic systems. Asymmetric catalysis, such as the use of N-heterocyclic carbenes, can be employed to control the stereochemical outcome of reactions, leading to enantiomerically enriched products. nih.gov

Introduction of Diverse Functional Groups: The design of derivatives often focuses on introducing a variety of functional groups to explore the chemical space around the 4-chloro-2-aminobenzothiazole scaffold. This can be achieved by using a diverse set of building blocks in reactions such as nucleophilic substitution on an acylated intermediate or by employing a range of aldehydes in condensation reactions. nih.govacs.org

Domino and Multicomponent Reactions: To increase synthetic efficiency, the design of novel derivatives can incorporate domino or multicomponent reactions. These strategies allow for the formation of several bonds in a single operation, rapidly increasing molecular complexity from simple starting materials. The NHC-catalyzed synthesis of benzothiazolo-pyrimidinones is an example of a domino reaction that combines a Mannich reaction with a lactamization. nih.gov

By applying these principles, chemists can systematically modify the 4-chloro-2-aminobenzothiazole structure to generate libraries of novel compounds with tailored chemical properties and diverse molecular architectures.

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2 Aminobenzothiazole and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint" that is invaluable for structural confirmation.

Characteristic Absorption Bands of Amino, Chloro, and Thiazole (B1198619) Moieties

The FT-IR spectrum of 4-chloro-2-aminobenzothiazole and its derivatives is characterized by specific absorption bands that correspond to the vibrations of its constituent functional groups. The amino (-NH2) group typically exhibits a doublet of stretching vibrations in the range of 3394-3271 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches, respectively. researchgate.net The presence of a C-Cl bond is indicated by absorption bands in the fingerprint region, typically around 834 cm⁻¹. medwinpublisher.org

The thiazole ring itself gives rise to several characteristic bands. The C=N stretching vibration is observed in the region of 1641-1683 cm⁻¹. researchgate.netrdd.edu.iq Aromatic C-C stretching frequencies typically appear around 1448 cm⁻¹, while the C-S-C stretching of the thiazole ring can be found near 789 cm⁻¹. medwinpublisher.org

| Functional Group | Vibrational Mode | Characteristic Absorption Band (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | N-H stretching (asymmetric and symmetric) | 3394-3271 | researchgate.net |

| Chloro (C-Cl) | C-Cl stretching | ~834 | medwinpublisher.org |

| Thiazole Moiety | C=N stretching | 1641-1683 | researchgate.netrdd.edu.iq |

| Aromatic C-C stretching | ~1448 | medwinpublisher.org | |

| C-S-C stretching | ~789 | medwinpublisher.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of 4-chloro-2-aminobenzothiazole derivatives, the aromatic protons on the benzothiazole (B30560) ring typically appear as multiplets in the range of 6.87-8.29 ppm. nih.gov The protons of the amino group (-NH₂) often appear as a broad singlet. The exact chemical shifts and coupling patterns of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons (Benzothiazole Ring) | 6.87-8.29 | Multiplet | nih.gov |

| Amino Protons (-NH₂) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. For 4-chloro-2-aminobenzothiazole derivatives, the carbon atoms of the benzothiazole ring resonate in the aromatic region of the spectrum, typically between 111 and 158 ppm. nih.gov The C2 carbon, bonded to the amino group and two nitrogen atoms, is typically found at the lower field end of this range. The chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents on the ring. tandfonline.com

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic Carbons (Benzothiazole Ring) | 111-158 | nih.gov |

| C=O (in derivatives) | 165-170 | nih.gov |

| Aliphatic CH₂ (in derivatives) | 37-42 | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., EI-MS, HRMS, LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov

For 4-chloro-2-aminobenzothiazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak is also observed. miamioh.edu The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the chlorine atom and fragmentation of the thiazole ring. Common fragments observed for 2-aminobenzothiazole (B30445) derivatives include those resulting from the cleavage of the C-S and C-N bonds within the thiazole ring.

| Ion | Description | Expected m/z for C₇H₅ClN₂S |

|---|---|---|

| [M]⁺ | Molecular Ion | 184 |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl | 186 |

| [M-Cl]⁺ | Loss of a chlorine atom | 149 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For a pure sample of 4-chloro-2-aminobenzothiazole (C₇H₅ClN₂S), the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretically calculated values. This technique is crucial for confirming the empirical formula of a newly synthesized compound. ucl.ac.be

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 45.54 |

| Hydrogen (H) | 2.73 |

| Chlorine (Cl) | 19.20 |

| Nitrogen (N) | 15.17 |

| Sulfur (S) | 17.37 |

Thermographic Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis is a critical technique for evaluating the thermal stability of chemical compounds. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. While specific TGA data for 7-Benzothiazolamine, 4-chloro- is not available, studies on analogous benzothiazole derivatives provide insights into their general thermal behavior.

Typically, the thermal decomposition of benzothiazole derivatives occurs in distinct stages, corresponding to the cleavage of specific bonds and the loss of functional groups. The stability of the benzothiazole core is generally high due to its aromatic nature. The presence of substituents, such as the chloro and amino groups in the target compound, would be expected to influence the decomposition profile. The initial weight loss in a hypothetical TGA curve for 7-Benzothiazolamine, 4-chloro- would likely be associated with the loss of the amino group or the chlorine atom, followed by the fragmentation of the heterocyclic ring at higher temperatures.

Table 1: Hypothetical Thermogravimetric Analysis Data for a Substituted Benzothiazole Derivative

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Moiety Loss |

| 1 | 200 - 350 | 15 - 25 | Loss of substituents (e.g., amino, chloro groups) |

| 2 | 350 - 550 | 40 - 60 | Fragmentation of the benzothiazole ring |

| 3 | > 550 | 15 - 20 | Further decomposition of organic fragments |

This table is illustrative and based on general knowledge of the thermal decomposition of related heterocyclic compounds. The actual values for 7-Benzothiazolamine, 4-chloro- may vary.

Microscopic Techniques for Morphological Characterization (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of chemical compounds, SEM can reveal details about crystal structure, particle size, and aggregation.

For 7-Benzothiazolamine, 4-chloro-, it would be anticipated that the compound exists as a crystalline solid. SEM analysis would likely reveal well-defined crystalline structures. The morphology of these crystals can be influenced by the synthesis method and purification processes, such as recrystallization. Factors like solvent choice and cooling rate during crystallization can affect the crystal habit, leading to different shapes and sizes.

While no specific SEM images for 7-Benzothiazolamine, 4-chloro- are available, research on other benzothiazole derivatives often reports the formation of crystalline powders with varying morphologies, including needle-like, plate-like, or prismatic crystals. The particle size distribution, which can be estimated from SEM images, is an important characteristic for various applications.

Table 2: Expected Morphological Characteristics of a Crystalline Benzothiazole Derivative from SEM Analysis

| Parameter | Expected Observation |

| Morphology | Crystalline, with potential for various habits (e.g., needles, plates) |

| Particle Size | Typically in the micrometer range, depending on synthesis conditions |

| Surface Texture | Generally smooth facets on individual crystals |

| Aggregation | May exhibit some degree of particle agglomeration |

This table represents a general expectation for a crystalline organic compound of this class and is not based on direct experimental data for 7-Benzothiazolamine, 4-chloro-.

Computational Chemistry and Molecular Modeling Studies on 4 Chloro 2 Aminobenzothiazole Systems

Theoretical Investigations of Molecular Reactivity and Reaction Pathways

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reactivity of benzothiazole (B30560) systems. scirp.org The analysis of a molecule's molecular electrostatic potential (MEP) map is a key technique for identifying reactive sites. scirp.org MEP maps visualize the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.orgnih.gov

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. scirp.org These descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud is polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Studies on substituted benzothiazoles show that these parameters are highly sensitive to the nature of the substituents. scirp.org For example, electron-withdrawing groups generally increase the electrophilicity index, while electron-donating groups have the opposite effect. These calculations help predict how 4-chloro-2-aminobenzothiazole will behave in various chemical reactions, such as electrophilic substitution or nucleophilic addition, which are crucial for the synthesis of more complex derivatives. nih.govuokerbala.edu.iq

Electronic Structure Calculations and Molecular Orbital Theory

The electronic properties of 4-chloro-2-aminobenzothiazole systems are primarily governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scirp.orgmdpi.com

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. scirp.orgresearchgate.net For benzothiazole derivatives, the HOMO is typically delocalized over the electron-rich benzene (B151609) ring and the sulfur atom, while the LUMO is often centered on the electron-withdrawing thiazole (B1198619) portion of the molecule. nih.govresearchgate.netresearchgate.net This separation of FMOs indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Comp1 | Phenyl | -5.59 | -1.95 | 3.64 |

| Comp2 | Thiophene | -5.58 | -1.88 | 3.70 |

| Comp3 | Furan, -NO2 | -6.18 | -3.35 | 2.83 |

| Comp4 | Furan | -5.52 | -1.92 | 3.60 |

This table, adapted from data on related benzothiazole systems, illustrates the impact of different substituents on frontier orbital energies. nih.gov The presence of a strong electron-withdrawing nitro group in Comp3 significantly lowers the orbital energies and reduces the energy gap.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of 4-chloro-2-aminobenzothiazole systems are crucial for understanding their solid-state properties. Conformational analysis, often performed by scanning the potential energy surface through systematic rotation of dihedral angles, helps identify the most stable molecular conformations. mdpi.com For derivatives with a phenyl ring attached to the 2-amino group, studies have shown that two stable conformers typically exist, corresponding to specific rotational angles between the benzothiazole and phenyl rings. mdpi.com

In the crystalline state, the packing of molecules is dictated by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.govscirp.org The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close contact between molecules. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker contacts. nih.gov

H···H contacts: Generally contributing the largest portion to the Hirshfeld surface, representing van der Waals forces. nih.gov

H···O/H···N contacts: Indicative of conventional and non-conventional hydrogen bonds, which are critical for directing the crystal packing. nih.gov

C···H contacts: Weaker interactions that also play a role in stabilizing the crystal lattice. nih.gov

| Interaction Type | Typical Contribution (%) | Description |

| H···H | ~45% | Represents the most frequent, albeit weak, van der Waals contacts. nih.gov |

| C···H / H···C | ~24% | Weaker hydrogen bonding and van der Waals interactions. nih.gov |

| H···O / H···N | ~5-10% | Stronger, directional hydrogen bonds involving heteroatoms. nih.govnih.gov |

| H···Cl / Cl···H | ~19% | Interactions involving the halogen atom, significant in chloro-substituted compounds. nih.gov |

Molecular Modeling for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. biointerfaceresearch.comijprajournal.com For 4-chloro-2-aminobenzothiazole systems, docking studies provide valuable insights into the non-covalent interactions that govern molecular recognition at a binding site. nih.govresearchgate.net

The docking process involves placing the ligand into the receptor's binding pocket in various conformations and orientations and then scoring these poses based on a scoring function that estimates the binding energy. wjpls.org This process helps identify key intermolecular interactions, such as:

Hydrogen Bonds: These are crucial directional interactions. The amino group and the heterocyclic nitrogen of the 4-chloro-2-aminobenzothiazole scaffold can act as hydrogen bond donors and acceptors, respectively, often interacting with polar amino acid residues like aspartic acid, asparagine, or glutamic acid. researchgate.netnih.gov

π-π Stacking: The aromatic benzothiazole ring can engage in stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov

Hydrophobic Interactions: The non-polar parts of the molecule can interact favorably with hydrophobic pockets within the receptor.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a directional interaction with a nucleophilic atom on a receptor.

Docking studies on various 2-aminobenzothiazole (B30445) derivatives have shown that a specific hydrogen bond donor-acceptor-donor motif is often crucial for binding. nih.gov The ligand's ability to form these specific interactions, along with favorable π-π stacking, typically results in a better docking score, indicating a more stable ligand-receptor complex. biointerfaceresearch.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties. chula.ac.thnih.gov These models rely on calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecules. jocpr.comnih.gov

For benzothiazole and related benzazole systems, various QSPR and QSAR (Quantitative Structure-Activity Relationship) models have been developed. chula.ac.thesisresearch.org While many studies focus on biological activity (QSAR), the methodologies and descriptors are directly applicable to modeling non-biological properties (QSPR). The process typically involves:

Dataset Selection: A series of compounds with known experimental property values is chosen. chula.ac.th

Descriptor Calculation: A wide range of descriptors is calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation linking the descriptors to the property. nih.gov

Validation: The model's predictive power is rigorously tested. chula.ac.th

Commonly used descriptors in studies of benzazole derivatives include: chula.ac.thesisresearch.orgnih.gov

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic aspects of the molecule.

Steric/Topological Descriptors: These encode information about the molecule's size, shape, and branching (e.g., molecular weight, chain counts). chula.ac.thnih.gov

Hydrophobicity Descriptors: Parameters like the partition coefficient (logP) or hydrophilic area, which quantify the molecule's lipophilicity. chula.ac.thnih.gov

3D Field-Based Descriptors (CoMFA): These models use steric and electrostatic fields to describe the molecule's 3D properties, providing contour maps that show where modifications would favorably or unfavorably impact the property of interest. esisresearch.orgnih.gov

For example, a Group-based QSAR (G-QSAR) study on benzothiazole derivatives identified that descriptors related to hydrophilicity and chain count at different substitution points were critical for their models. chula.ac.th Such models provide a quantitative framework for predicting the properties of new, unsynthesized compounds, thereby accelerating the design of molecules with desired physicochemical characteristics.

Applications of 4 Chloro 2 Aminobenzothiazole in Materials Science and Catalysis Research

Role as a Synthetic Intermediate in Fine Chemicals Production

4-Chloro-2-aminobenzothiazole serves as a crucial intermediate in the synthesis of a variety of fine chemicals, owing to the reactivity of its amino group and the potential for further functionalization of the benzothiazole (B30560) ring system. Its utility is particularly evident in the preparation of acylated and subsequently reduced derivatives, as well as in the synthesis of other functionalized benzothiazoles.

One of the primary applications of 4-chloro-2-aminobenzothiazole is in the synthesis of 4-chloro-2-(acylamino)benzothiazoles. chemicalpapers.com This is typically achieved through the acylation of 4-chloro-2-aminobenzothiazole with various acyl chlorides. chemicalpapers.com These resulting acyl derivatives can then be reduced, for example using lithium aluminium hydride (LiAlH4), to yield 4-chloro-2-(alkylamino)- or 4-chloro-2-(aryloxyalkylamino)benzothiazoles. chemicalpapers.com This two-step process allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole core, highlighting the compound's role as a versatile scaffold in organic synthesis. The subsequent acylation and reduction of these products further expand the library of accessible derivatives. chemicalpapers.com

The following table summarizes the synthesis of various N-substituted derivatives from 4-chloro-2-aminobenzothiazole:

| Starting Material | Reagent | Product |

| 4-Chloro-2-aminobenzothiazole | Acyl Chlorides | 4-Chloro-2-(acylamino)benzothiazoles |

| 4-Chloro-2-(acylamino)benzothiazoles | LiAlH4 | 4-Chloro-2-(alkylamino)benzothiazoles |

| 4-Chloro-2-(acylamino)benzothiazoles | LiAlH4 | 4-Chloro-2-(aryloxyalkylamino)benzothiazoles |

Furthermore, 4-chloro-2-aminobenzothiazole is a key precursor in the production of 4-chloro-2-hydroxybenzothiazole, an important intermediate in the synthesis of the herbicide benazolin. google.com This transformation is typically carried out through diazotization of the 2-amino group followed by hydrolysis. google.com The process involves the conversion of the amino group into a diazonium salt, which is then displaced by a hydroxyl group.

Applications in Dye and Pigment Synthesis

The benzothiazole nucleus is a well-established component in the chromophores of various dyes and pigments, and 2-aminobenzothiazole (B30445) derivatives are frequently used as diazo components in the synthesis of azo dyes. internationaljournalcorner.com These dyes are known for their bright colors and good fastness properties. The general methodology for the synthesis of azo dyes involves the diazotization of a primary aromatic amine, such as an aminobenzothiazole, followed by coupling with an electron-rich aromatic compound. internationaljournalcorner.com

While specific examples detailing the use of 4-chloro-2-aminobenzothiazole in commercial dye synthesis are not extensively documented in publicly available literature, the established reactivity of 2-aminobenzothiazoles suggests its potential in this area. The presence of the chloro substituent on the benzene (B151609) ring can influence the electronic properties of the resulting dye molecule, potentially affecting its color and stability. The synthesis of azo dyes from 2-aminobenzothiazole derivatives typically follows a two-step process:

Diazotization: The 2-amino group of the benzothiazole is converted into a diazonium salt using a reagent like sodium nitrite in an acidic medium. internationaljournalcorner.com

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or an aromatic amine, to form the azo dye. internationaljournalcorner.com

The versatility of this process allows for the creation of a wide array of colors by varying the benzothiazole precursor and the coupling component.

Development as Ligands in Coordination Chemistry

The nitrogen and sulfur atoms present in the 4-chloro-2-aminobenzothiazole scaffold make it an excellent candidate for use as a ligand in coordination chemistry. researchgate.net The ability of the exocyclic amino group and the endocyclic nitrogen and sulfur atoms to coordinate with metal ions has led to the development of a variety of metal complexes with interesting structural and electronic properties. researchgate.netmdpi.com

Derivatives of 2-aminobenzothiazole, including Schiff bases, are particularly effective ligands. For instance, 2-amino-4-chlorobenzothiazole can undergo a condensation reaction with aldehydes, such as 4-acetamidobenzaldehyde, to form tridentate Schiff base ligands. sigmaaldrich.com These ligands can then coordinate with various transition metal ions to form stable complexes.

The coordination of metal ions to 2-aminobenzothiazole derivatives can occur through different modes. In many cases, coordination takes place through the ring nitrogen atom. The resulting metal complexes have been investigated for their diverse geometries, which can range from tetrahedral to octahedral, depending on the metal ion and the other ligands present in the coordination sphere. mdpi.com

The following table provides examples of metal complexes formed with 2-aminobenzothiazole derivatives:

| Metal Ion | Ligand Type | Resulting Complex Geometry |

| Co(II), Ni(II), Cu(II), Cd(II), Cr(III), Fe(III) | Schiff bases of 2-amino-6-methoxy-benzothiazole | Octahedral mdpi.com |

| Co(II), Ni(II) | 2-aminobenzothiazole | Pseudotetrahedral, Six-coordinate |

| Zn(II) | Schiff bases of 2-aminobenzothiazole | Not specified sigmaaldrich.com |

Integration into Fluorescent Materials and Optoelectronic Devices

Benzothiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, which makes them attractive components for the development of advanced materials for optoelectronic applications. While specific studies focusing solely on the integration of 4-chloro-2-aminobenzothiazole into fluorescent materials and optoelectronic devices are limited, the broader class of 2-aminobenzothiazole derivatives has shown promise in this area.

The inherent fluorescence of the benzothiazole core can be tuned by the introduction of various substituents. The electron-withdrawing nature of the chlorine atom at the 4-position, combined with the electron-donating amino group at the 2-position, can create a push-pull electronic system within the molecule. This type of electronic structure is often associated with enhanced fluorescence and other desirable photophysical properties.

The synthesis of larger, more conjugated systems incorporating the 4-chloro-2-aminobenzothiazole moiety could lead to the development of novel fluorescent probes, organic light-emitting diode (OLED) materials, and other optoelectronic components. The reactivity of the amino group allows for the straightforward incorporation of this building block into larger molecular architectures.

Contributions to Catalysis and Catalytic System Design

The field of catalysis has benefited from the use of benzothiazole derivatives, both as catalysts themselves and as ligands in catalytic systems. While the direct catalytic activity of 4-chloro-2-aminobenzothiazole is not widely reported, its role in forming catalytically active species is an area of interest.

One notable application is in copper-catalyzed cross-coupling reactions. For example, 2-aminobenzothiazoles can undergo C-N coupling with boronic acids at room temperature in the presence of a copper catalyst. This reaction is a valuable tool for the synthesis of N-aryl-2-aminobenzothiazoles, which are important structural motifs in medicinal chemistry and materials science. The 4-chloro substituent can influence the reactivity of the 2-amino group in such catalytic transformations.

Furthermore, palladium-catalyzed methods have been developed for the synthesis of 2-aminobenzothiazoles themselves, highlighting the interplay between catalysis and the production of these valuable compounds. organic-chemistry.org These synthetic routes often involve the intramolecular cyclization of N-arylthioureas, demonstrating the importance of transition metal catalysis in accessing the benzothiazole core structure. organic-chemistry.org

The ability of 4-chloro-2-aminobenzothiazole to act as a ligand for various transition metals also opens up possibilities for its use in designing novel catalytic systems. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the benzothiazole ring, potentially leading to catalysts with enhanced activity and selectivity for a range of organic transformations.

Future Research Directions and Emerging Paradigms for 4 Chloro 2 Aminobenzothiazole Research

Development of Novel and Highly Efficient Synthetic Methodologies

Future research will likely focus on moving beyond traditional multi-step synthetic pathways, which can be inefficient and low-yielding. The development of novel, highly efficient synthetic methodologies is crucial. One promising avenue is the advancement of one-pot synthesis procedures, which reduce reaction time, resource consumption, and purification steps. nih.gov

Key areas for exploration include:

Transition Metal Catalysis: The use of catalysts based on ruthenium, nickel, copper, and palladium has shown promise in the synthesis of 2-aminobenzothiazoles from precursors like N-arylthioureas or 2-haloanilines. nih.gov Future work could optimize these catalytic systems for the specific synthesis of 4-chloro-2-aminobenzothiazole, aiming for higher yields and milder reaction conditions.

Novel Reagents: Exploring universal building blocks like isothiocyanates in metal-free reactions offers a convenient route to 2-aminobenzothiazole (B30445) scaffolds. nih.gov Adapting these methods could provide direct and efficient access to the target compound.

Flow Chemistry: Continuous flow synthesis presents an opportunity for scalable and controlled production. This methodology can improve reaction efficiency, safety, and consistency, making it an attractive area for future investigation in the synthesis of this compound.

Exploration of Sustainable and Waste-Minimizing Synthetic Processes

In line with the principles of green chemistry, a significant future direction involves creating environmentally benign synthetic routes for 4-chloro-2-aminobenzothiazole. This paradigm shift aims to minimize or eliminate the use of hazardous substances and reduce waste. biolmolchem.com

Emerging sustainable approaches include:

Alternative Energy Sources: Microwave-assisted and visible-light-promoted reactions are being explored to accelerate the synthesis of benzothiazoles. organic-chemistry.org These methods often lead to shorter reaction times and higher yields while reducing energy consumption.

Green Solvents and Catalysts: Research into using aqueous media or other environmentally friendly solvents is a key goal. organic-chemistry.org Furthermore, the development of recyclable catalysts, such as magnetic nanocatalysts, can significantly reduce waste and cost in the long term. biolmolchem.com

Atom Economy: One-pot and multi-component reactions are central to sustainable synthesis as they maximize the incorporation of starting materials into the final product, thus minimizing by-products. nih.gov

| Research Direction | Key Methodologies | Potential Benefits |

| Novel Synthesis | One-pot reactions, Transition metal catalysis, Flow chemistry | Increased efficiency, Higher yields, Scalability |

| Sustainable Processes | Microwave/Visible-light assistance, Green solvents, Recyclable nanocatalysts | Reduced waste, Lower environmental impact, Cost-effectiveness |

Integration with Supramolecular Chemistry for Directed Assembly

Supramolecular chemistry, which focuses on chemistry "beyond the molecule," offers a powerful paradigm for utilizing 4-chloro-2-aminobenzothiazole as a building block for complex, functional architectures. ias.ac.in This field relies on understanding and controlling non-covalent interactions to direct the self-assembly of molecules into ordered structures. uoc.gr

The structural features of 4-chloro-2-aminobenzothiazole make it an excellent candidate for crystal engineering:

Hydrogen Bonding: The primary amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom within the thiazole (B1198619) ring can act as an acceptor. These interactions are fundamental in guiding the formation of predictable supramolecular patterns, or "synthons." uoc.gr

Halogen Bonding: The chlorine atom at the 4-position can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly used in the rational design of crystal structures. mhmedical.com

π-π Stacking: The aromatic benzothiazole (B30560) core allows for π-π stacking interactions, which can further stabilize supramolecular assemblies and influence the electronic properties of the resulting material. mdpi.com

Future research in this area will involve co-crystallization experiments with other molecules to create multi-component solids with tailored properties, such as specific packing motifs or enhanced solid-state fluorescence.

Design of Advanced Functional Materials Incorporating the Benzothiazolamine Core

The benzothiazole scaffold is a "privileged" structure found in a wide array of functional materials. nih.gov Future work on 4-chloro-2-aminobenzothiazole will likely focus on leveraging its unique electronic properties to create novel materials for applications in optoelectronics and sensing.

Potential areas of development include:

Stimuli-Responsive Materials: Benzothiazole derivatives have been incorporated into materials that exhibit mechanochromism (color change upon grinding) and acidochromism (color change with pH). rsc.org The 4-chloro-2-aminobenzothiazole core could be used to design new smart materials for sensors or anti-counterfeiting technologies. rsc.org

Organic Electronics: The electron-deficient nature of the benzothiazole ring system makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substituents (chloro and amino groups) can be used to fine-tune the energy levels (HOMO/LUMO) and emission properties of these materials. researchgate.net

Fluorescent Probes: Conjugated oligomers containing benzothiazole have been developed for bioimaging and sensing applications. mdpi.com Future research could explore the synthesis of derivatives of 4-chloro-2-aminobenzothiazole that act as fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment.

Synergistic Computational and Experimental Approaches for Compound Design and Property Prediction

The integration of computational chemistry with experimental synthesis represents a powerful, modern approach to chemical research. In silico methods can predict the properties and behavior of molecules before they are synthesized, saving significant time and resources by prioritizing the most promising candidates. mdpi.com

Future research on 4-chloro-2-aminobenzothiazole will benefit from:

Density Functional Theory (DFT): DFT calculations are used to study the molecular structure, electron distribution, and spectroscopic properties of benzothiazole derivatives. scirp.orgresearchgate.net This allows researchers to predict how modifications to the 4-chloro-2-aminobenzothiazole structure will affect its chemical reactivity and photophysical properties.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction patterns of benzothiazole derivatives with biological targets like enzymes or receptors. mdpi.com This is crucial for the rational design of new therapeutic agents. nih.gov

Property Prediction: Computational tools can forecast various parameters, including absorption spectra, non-linear optical responses, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity). researchgate.net This synergistic workflow, where computational predictions guide experimental work, will accelerate the discovery and development of new compounds and materials based on the 4-chloro-2-aminobenzothiazole scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-7-benzothiazolamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthesis involves cyclization of substituted thiourea intermediates under acidic or oxidative conditions. For example, 2-aminobenzothiazole derivatives can be synthesized via condensation of 4-aminobenzoic acid with potassium thiocyanate and bromine in acidic conditions (0–5°C), followed by alkaline hydrolysis to form intermediates like 4-amino-3-mercaptobenzoic acid hydrochloride . Key variables include temperature control (<5°C to prevent side reactions) and solvent choice (e.g., ethanol or DMF for reflux). Yields typically range from 30% to 63%, with purity confirmed via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-7-benzothiazolamine?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, e.g., aromatic protons (δ 6.8–8.2 ppm) and chlorine-induced deshielding .

- HRMS (ESI) : Confirms molecular weight (e.g., m/z 184.646 for C7H5ClN2S) .

- IR Spectroscopy : Identifies NH stretching (~3400 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and substituent orientation in solid-state studies .

Q. How can researchers optimize the solubility of 4-chloro-7-benzothiazolamine for biological assays?

- Methodological Answer : Due to its hydrophobic benzothiazole core, solubilization often requires polar aprotic solvents (e.g., DMSO) or co-solvents like cyclodextrins. Pre-saturation studies in PBS (pH 7.4) with 0.1% Tween-80 are recommended for in vitro assays. Sonication or mild heating (≤40°C) enhances dissolution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 4-chloro-7-benzothiazolamine derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity data may arise from:

- Structural isomerism : Positional chlorine variations (e.g., 4-chloro vs. 6-chloro) alter electronic effects .

- Assay conditions : Validate protocols using standardized controls (e.g., IC50 comparisons under matched pH and temperature).

- Metabolite interference : LC-MS/MS profiling identifies degradation products during long-term assays .

Q. How can computational modeling predict the binding affinity of 4-chloro-7-benzothiazolamine to target proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP pockets). The chlorine atom’s electronegativity enhances hydrogen bonding with residues like Asp86 in EGFR .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent Cl/CH3 ratios with logP and IC50 values to prioritize derivatives .

Q. What are the challenges in scaling up 4-chloro-7-benzothiazolamine synthesis for preclinical studies?

- Methodological Answer :

- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) or distillation under reduced pressure .

- Byproduct Management : Monitor disulfide byproducts (e.g., bis(2-amino-4-benzenesulfonamide) disulfide) via LC-MS and optimize stoichiometry to minimize waste .

- Safety : Chlorinated intermediates require handling in fume hoods with PPE due to lachrymatory risks .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for 4-chloro-7-benzothiazolamine in cancer cell lines?

- Methodological Answer :

- Dose Range : Start at 1 nM–100 µM, based on IC50 values from pilot MTT assays.

- Controls : Include cisplatin as a positive control and DMSO vehicle controls.

- Endpoint Assays : Combine apoptosis (Annexin V/PI) and cell cycle (propidium iodide) flow cytometry .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in benzothiazole derivatives?

- Methodological Answer :

- Multivariate Regression : Relate substituent parameters (Hammett σ, π-hydrophobicity) to bioactivity.

- PCA : Reduce dimensionality of spectral or bioassay data to identify dominant variables.

- Cluster Analysis : Group derivatives by similarity in activity profiles using Euclidean distance metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.